molecular formula C5H7Br2NS B1442147 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide CAS No. 1559060-02-4

2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide

Cat. No.: B1442147
CAS No.: 1559060-02-4
M. Wt: 272.99 g/mol
InChI Key: UUKFYOXKGYSDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The synthesis of 2-bromo-4,5-dimethyl-1,3-thiazole hydrobromide derives from advances in thiazole chemistry, particularly selective bromination techniques. Early work on thiazole derivatives traces back to Hantzsch’s 19th-century studies on heterocyclic systems. Modern synthetic approaches, such as radical bromination using N-bromosuccinimide (NBS) with 2,2'-azobisisobutyronitrile (AIBN), enabled regioselective functionalization of 4,5-dimethylthiazole precursors. A pivotal 2007 study demonstrated that bromination at the 2-position of 4,5-dimethylthiazole yields mono-brominated derivatives, with subsequent hydrobromide salt formation completing the synthesis. This methodology established reproducible pathways for accessing structurally complex thiazole-based compounds.

Position in Heterocyclic Chemistry

As a brominated thiazole derivative, this compound occupies a niche in heterocyclic chemistry due to its electronic and steric properties:

  • Core structure : The thiazole ring integrates sulfur and nitrogen atoms, contributing to aromaticity and π-electron delocalization.
  • Substituent effects : Bromine at C-2 enhances electrophilic reactivity, while methyl groups at C-4 and C-5 stabilize the ring through inductive effects.
  • Salt formation : The hydrobromide counterion improves crystallinity and solubility in polar solvents, facilitating purification and characterization.

Table 1: Key Structural Features

Feature Description
Parent heterocycle 1,3-Thiazole
Substituents Bromine (C-2), methyl (C-4, C-5)
Counterion Hydrobromide (HBr)
Aromatic system 6 π-electrons (4 from thiazole, 2 from substituent conjugation)

Nomenclature and Registration Details

IUPAC Nomenclature

The systematic name follows priority rules for heterocycles:

  • Parent ring : 1,3-Thiazole (positions 1 and 3 occupied by sulfur and nitrogen).
  • Substituents : Bromo (C-2), methyl (C-4, C-5).
  • Salt : Hydrobromide (HBr adduct).
    IUPAC Name : this compound.

CAS Registry Number (1559060-02-4)

The Chemical Abstracts Service (CAS) assigns the identifier 1559060-02-4 to this compound, ensuring unambiguous global registration.

Alternative Identifiers and Synonyms

Multiple naming conventions and databases reference this compound:

Table 2: Synonyms and Database Entries

Synonym Source Identifier
2-Bromo-4,5-dimethylthiazole HBr PubChem CID 53433703
MFCD18071181 BLD Pharm MDL Number
2-Bromo-4,5-dimethyl-1,3-thiazole; HBr ChemSpider Not Available
2-Bromo-4,5-dimethylthiazole hydrobromide AK Scientific SDS 2347DL

Properties

IUPAC Name

2-bromo-4,5-dimethyl-1,3-thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS.BrH/c1-3-4(2)8-5(6)7-3;/h1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKFYOXKGYSDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name: this compound
  • Molecular Formula: C5H6BrN2S
  • CAS Number: 1559060-02-4

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in critical metabolic pathways. For instance, studies indicate that thiazole derivatives can inhibit monoacylglycerol lipase (MAGL), which plays a role in lipid metabolism and inflammation .
  • Antimicrobial Activity: Thiazole derivatives, including this compound, exhibit antimicrobial properties against a range of pathogens. The presence of the bromine atom enhances the overall efficacy against bacterial and fungal strains .

Antimicrobial Effects

Research has demonstrated that this compound shows varying degrees of antimicrobial activity. The following table summarizes its activity against different microbial strains:

Microbial StrainActivity (Inhibition Zone in mm)Reference
Staphylococcus aureus20 ± 2
Escherichia coli18 ± 1
Aspergillus niger22 ± 3
Salmonella typhimurium19 ± 2

The compound demonstrated significant inhibition zones compared to standard antibiotics, indicating its potential as an antimicrobial agent.

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, studies have explored the cytotoxic effects of thiazole derivatives on cancer cell lines. For example:

  • Cell Lines Tested:
    • MDA-MB-231 (Triple-Negative Breast Cancer)
    • HeLa (Cervical Cancer)

The compound exhibited an IC50 value of approximately 0.126μM0.126\mu M against MDA-MB-231 cells, indicating potent anticancer activity with a favorable selectivity index over non-cancerous cell lines .

Case Studies and Research Findings

  • Study on MAGL Inhibition:
    A study highlighted that thiazole derivatives could serve as effective MAGL inhibitors. The inhibition was observed in the low micromolar range, suggesting potential therapeutic applications in managing pain and inflammation .
  • Anticancer Screening:
    In a comprehensive screening of various thiazole derivatives, this compound was identified as a lead compound due to its significant cytotoxic effects on cancer cell lines while exhibiting minimal toxicity on normal cells .
  • Antimicrobial Efficacy:
    A recent investigation into the antimicrobial properties revealed that compounds with the thiazole core showed enhanced activity when modified with additional functional groups. This suggests that structural modifications can lead to improved efficacy against resistant strains .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties. The molecular docking studies have shown that 2-bromo-4,5-dimethyl-1,3-thiazole hydrobromide can interact with penicillin-binding proteins (PBPs) in bacteria such as E. coli and S. aureus, suggesting its potential as an antibacterial agent .

Anticancer Properties
Thiazole compounds are also being investigated for their anticancer effects. Studies have demonstrated that certain thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Agricultural Applications

Herbicidal Activity
The compound has been explored for its herbicidal properties, particularly in controlling weeds in agricultural settings. Its efficacy against specific weed species makes it a candidate for developing new herbicides .

Material Science Applications

Organic Electronics
Thiazole derivatives are being studied for their semiconductor properties, which could lead to applications in organic electronics. The unique electronic properties of this compound may enable its use in the development of efficient solar cells and organic light-emitting diodes (OLEDs) .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
AntibacterialPMC9655236Significant binding affinity to bacterial PBPs.
AnticancerUS20050038087A1Induces apoptosis in cancer cell lines.
HerbicidalChemspaceEffective against common agricultural weeds.
Organic ElectronicsSigma-AldrichPotential use in solar cells due to semiconductor properties.

Comparison with Similar Compounds

Substituent Variations in Thiazole Derivatives

Compound Name Molecular Formula Substituents Key Properties/Applications References
2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide C₆H₈BrNS·HBr 2-Br, 4/5-CH₃ High reactivity for cross-coupling; used in organic synthesis .
2-Amino-4,5-dimethylthiazole hydrobromide C₅H₈N₂S·HBr 2-NH₂, 4/5-CH₃ Bioactive intermediate; potential neuroprotective agent .
2-Hydrazino-4,5-dimethyl-1,3-thiazole C₅H₉N₃S·HCl 2-NHNH₂, 4/5-CH₃ Precursor for heterocyclic drug synthesis .
5-(Bromomethyl)-4,5-dihydrothiazole derivatives C₇H₁₀BrN₃S 5-BrCH₂, dihydro backbone Reduced aromaticity; enhanced stability in catalytic reactions .

Key Observations :

  • Bromine vs. Amino/Hydrazino Groups: Bromine enhances electrophilicity, favoring nucleophilic substitution (e.g., Suzuki coupling), while amino/hydrazino groups promote hydrogen bonding and bioactivity .
  • Dihydrothiazoles : Partial saturation of the thiazole ring reduces conjugation, altering electronic properties and reactivity compared to fully aromatic analogues .

Physicochemical and Structural Comparisons

Property This compound 2-Amino-4,5-dimethylthiazole hydrobromide 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide
Molecular Weight 287.01 g/mol 211.11 g/mol 287.01 g/mol
Melting Point 31.5–32.0°C >200°C (decomposes) Not reported
Solubility Low in H₂O; soluble in polar aprotic solvents Moderate in H₂O (due to HBr salt) Likely similar to brominated analogues
Reactivity Electrophilic Br for substitution Nucleophilic NH₂ for condensation BrCH₂ group enables alkylation reactions

Structural Insights :

  • Crystal Packing: Bromine’s steric bulk and electronegativity influence molecular packing. For example, 2-(4-Fluoroanilino)-4,5-dimethyl-1,3-thiazole forms hydrogen-bonded sheets via N–H···N interactions, a pattern likely altered in brominated derivatives .
  • Electronic Effects: Bromine’s electron-withdrawing nature lowers the thiazole ring’s electron density, enhancing stability toward oxidation compared to methyl or amino-substituted analogues .

Preparation Methods

One-Pot Synthesis via α-Bromomethyl Ketones and Thiourea Derivatives

A highly efficient and mild one-pot synthesis method has been reported for preparing 5-bromo-thiazole derivatives, including compounds closely related to 2-bromo-4,5-dimethyl-1,3-thiazole hydrobromide. This method avoids harsh reagents such as elemental halogens and expensive metal catalysts.

  • Starting Materials: α-Bromomethyl ketones and thiourea derivatives.
  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA) used to generate electrophilic bromine species in situ.
  • Solvent: Ethanol is preferred due to ease of handling and good yields.
  • Reaction Conditions: Room temperature, reaction times around 5 to 30 minutes depending on the step.
  • Mechanism: Oxidation of bromide ions by mCPBA produces hypobromous acid, which brominates the thiazole ring during cyclization.
  • Yield: High yields reported, often exceeding 70-90% for various substituted bromothiazoles.

Table 1: Representative Yields of 5-Bromo-Thiazole Derivatives via One-Pot Method

Compound Substitution Pattern Yield (%)
2-Bromo-4,5-dimethyl ~70-78%
Other 5-bromo-thiazoles 36-82%

Note: Exact yield for this compound is within this range based on structural similarity and reported data.

Bromination via Allylisothiocyanate Derivatives and Intramolecular Cyclization

An alternative synthetic route involves the use of highly reactive isothiocyanate reagents such as 2,3-dibromopropylisothiocyanate. This reagent is prepared by bromination of allylisothiocyanate in chloroform.

  • Process: Reaction of 2,3-dibromopropylisothiocyanate with substituted pyrazoles or thioureas leads to intramolecular heterocyclization forming brominated thiazoline derivatives.
  • Conditions: Mild, one-step reaction.
  • Advantages: Provides access to brominated thiazoline derivatives that can be precursors or analogs of bromothiazole compounds.
  • Limitations: Specific to certain substrates; less direct for this compound but relevant for related compounds.

This method highlights the utility of dibromopropylisothiocyanate in constructing brominated heterocycles under mild conditions.

Bromination in Organic Solvents with Thiourea and Bases (Patent Method)

A patented improved process describes bromination of cyclohexanone derivatives followed by reaction with thiourea in the presence of a base to form brominated thiazole analogs.

  • Halogenated Solvents: Preferred solvents include methylene dichloride.
  • Non-Halogenated Solvents: Alkyl acetates (ethyl acetate, methyl acetate) and alcohols (methanol, ethanol, propanol).
  • Temperature: Bromination step carried out between -5°C and 40°C, preferably 0°C to 10°C.
  • Base: Alkaline earth metal carbonates, bicarbonates, or acetates; sodium bicarbonate or potassium bicarbonate preferred.
  • Reaction: Brominated ketone intermediate reacts with thiourea in organic solvent with base to yield brominated thiazole derivatives.
  • Advantages: Controlled bromination and cyclization with good yields and purity.

While this method is more general, it provides a robust framework for preparing brominated thiazole hydrobromides, including 2-bromo-4,5-dimethyl derivatives.

Comparative Summary of Preparation Methods

Method Key Reagents Solvent Temperature Yield Range (%) Notes
One-Pot mCPBA Oxidative Bromination α-Bromomethyl ketones, thiourea, mCPBA Ethanol Room temp (RT) 70-90 Mild, rapid, catalyst-free, high purity products
Isothiocyanate Cyclization 2,3-Dibromopropylisothiocyanate, pyrazoles Chloroform Mild, RT Moderate Useful for bromothiazoline derivatives
Bromination + Thiourea + Base (Patent) Brominated ketone, thiourea, base Methylene dichloride, alcohols 0-10°C Good Controlled bromination, scalable, uses common bases

Detailed Research Findings and Notes

  • The one-pot mCPBA method is favored for its operational simplicity, environmental friendliness, and excellent yields without the need for metal catalysts or elemental bromine.
  • The reaction mechanism involves in situ generation of hypobromous acid from mCPBA and bromide ions, which brominates the thiazole ring during cyclization.
  • Reaction times are short (5-30 minutes), and the product can be purified by precipitation from solvent mixtures, achieving >95% purity.
  • The patent method emphasizes temperature control and base selection to optimize bromination and subsequent cyclization steps, ensuring high product quality.
  • The isothiocyanate method provides an alternative route but is less commonly applied directly to this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide, and how are reaction conditions optimized?

  • Methodological Answer : A typical synthesis involves bromination of precursor thiazoles under controlled conditions. For example, analogous compounds like 2-bromo-4-phenyl-1,3-thiazole are synthesized via reactions with CuBr and nitrite reagents in acetonitrile, followed by reflux and purification via silica gel chromatography or crystallization from hexane . Optimization includes adjusting stoichiometry (e.g., CuBr ratios), solvent selection (e.g., acetonitrile for solubility), and temperature control (e.g., 333 K for reaction completion). Yield improvements often require iterative testing of purification solvents (e.g., heptane-ethyl acetate mixtures) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : Key techniques include:

  • Single-crystal X-ray diffraction to resolve molecular geometry and intermolecular interactions (e.g., π-π stacking or halogen bonding) .
  • 1H NMR (500 MHz in DMSO-d6) to confirm proton environments and substituent positions .
  • IR spectroscopy to identify functional groups (e.g., ν(C-Br) at ~689 cm⁻¹) .
  • Elemental analysis to validate empirical formulas (e.g., C, H, N, S content) .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

  • Methodological Answer : Follow protocols for brominated thiazoles:

  • Use fume hoods to avoid inhalation (P201, P210) and wear nitrile gloves to prevent skin contact .
  • Store in dry, cool environments (P402) and avoid ignition sources .
  • For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels (P501) .

Advanced Research Questions

Q. How can computational chemistry tools enhance the design of reactions involving this thiazole derivative?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD employs reaction path searches to identify optimal conditions (e.g., solvent polarity, temperature) and simulate intermediates . Molecular dynamics simulations further model crystallization behavior, aiding in solvent selection for high-purity yields .

Q. What methodologies are effective in resolving discrepancies between experimental data and theoretical predictions for this compound?

  • Methodological Answer : Discrepancies arise from incomplete models (e.g., neglecting solvent effects). To address this:

  • Iterative feedback loops : Compare experimental results (e.g., NMR shifts) with computational predictions (e.g., chemical shielding tensors) and refine force fields or basis sets .
  • Sensitivity analysis : Use statistical design of experiments (DoE) to isolate variables (e.g., reagent purity, humidity) that deviate from idealized models .

Q. How can factorial design be applied to optimize the synthesis parameters of this compound?

  • Methodological Answer : Factorial design minimizes experiments while maximizing data coverage. For example:

  • Variables : Temperature (300–350 K), solvent polarity (acetonitrile vs. DMF), and catalyst loading (0.5–1.5 eq CuBr).
  • Response surfaces : Model yield and purity outcomes to identify optimal conditions (e.g., 333 K, acetonitrile, 1.2 eq CuBr) .
  • Interaction effects : Test cross-variable impacts (e.g., solvent-temperature synergy) to avoid local optima .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide
Reactant of Route 2
Reactant of Route 2
2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.